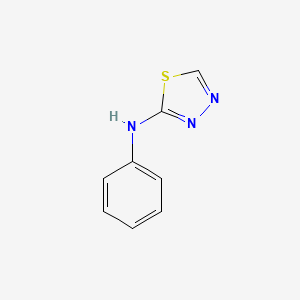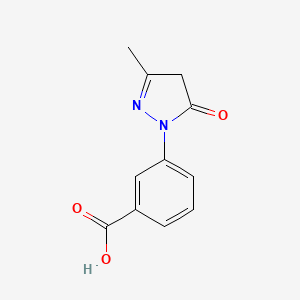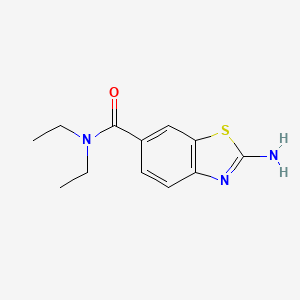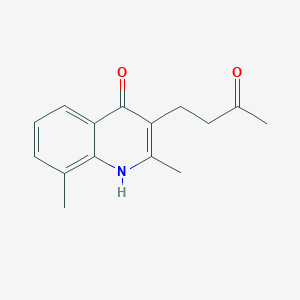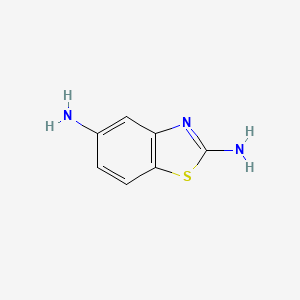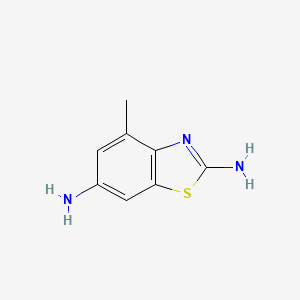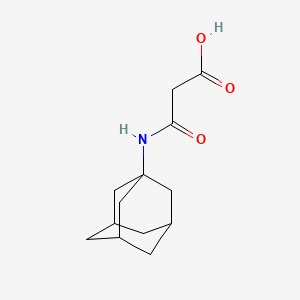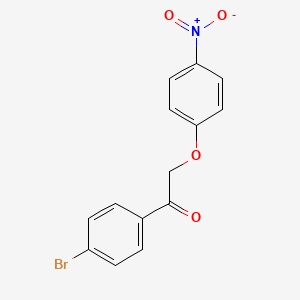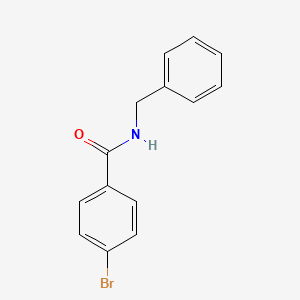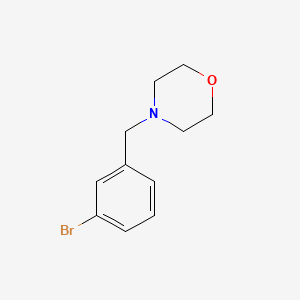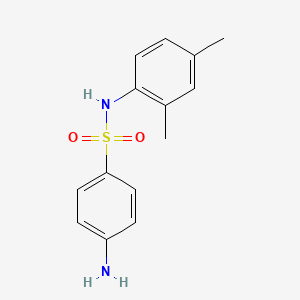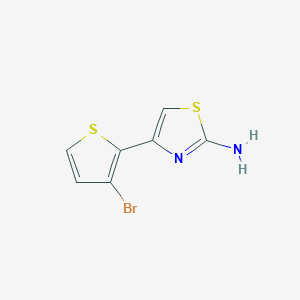
5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a morpholine ring fused with a thiadiazole ring.
Applications De Recherche Scientifique
5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
Target of Action
Similar compounds have been known to target thiol proteases, which participate in intracellular degradation and turnover of proteins .
Mode of Action
The compound is part of a class of organic compounds that may suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .
Biochemical Pathways
The compound is known to undergo a series of chemical reactions, including sulfonylation, formation of a 1,2,3-thiadiazole ring by diazo transfer to the activated methylene group of thioamides (the regitz reaction), the formation of amidine (amidation) and ethylimidate (the pinner reaction) groups .
Pharmacokinetics
The compound’s molecular weight is 18624 , which may influence its pharmacokinetic properties.
Result of Action
Similar compounds have been implicated in tumor invasion and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. For instance, the introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with morpholine. The reaction conditions often require the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often require a catalyst or base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole: A core structure found in many biologically active compounds.
Morpholine: A common heterocyclic ring used in various pharmaceuticals and agrochemicals.
Thiadiazole Derivatives: Compounds with similar structures but different substituents, such as 2-amino-1,3,4-thiadiazole.
Uniqueness: 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is unique due to the combination of the morpholine and thiadiazole rings, which imparts distinct chemical and biological properties. This combination enhances its solubility, stability, and potential for diverse biological activities compared to other similar compounds .
Propriétés
IUPAC Name |
5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVDYLQZHMWCDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363525 | |
| Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71125-44-5 | |
| Record name | 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
